molecular formula C19H17BrN2O4S B14999645 2-[(5-Bromo-1,3-thiazol-2-yl)amino]-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate

2-[(5-Bromo-1,3-thiazol-2-yl)amino]-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate

Cat. No.: B14999645
M. Wt: 449.3 g/mol
InChI Key: ZHJPRGFJLNVNBA-UHFFFAOYSA-N
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Description

The compound 2-[(5-Bromo-1,3-thiazol-2-yl)amino]-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate features a bifunctional structure:

  • 6-Methoxynaphthalen-2-yl propanoate moiety: A lipophilic aromatic group linked via an ester bond.
  • 5-Bromo-1,3-thiazol-2-yl amino-oxoethyl group: A heterocyclic brominated thiazole core connected through an amide bond.

Properties

Molecular Formula

C19H17BrN2O4S

Molecular Weight

449.3 g/mol

IUPAC Name

[2-[(5-bromo-1,3-thiazol-2-yl)amino]-2-oxoethyl] 2-(6-methoxynaphthalen-2-yl)propanoate

InChI

InChI=1S/C19H17BrN2O4S/c1-11(12-3-4-14-8-15(25-2)6-5-13(14)7-12)18(24)26-10-17(23)22-19-21-9-16(20)27-19/h3-9,11H,10H2,1-2H3,(H,21,22,23)

InChI Key

ZHJPRGFJLNVNBA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(=O)NC3=NC=C(S3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-BROMO-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(6-METHOXYNAPHTHALEN-2-YL)PROPANOATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then brominated to introduce the bromo substituent. This intermediate is then reacted with a carbamoyl chloride to form the carbamoyl derivative. The final step involves the esterification of the carbamoyl derivative with 2-(6-methoxynaphthalen-2-yl)propanoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

[(5-BROMO-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(6-METHOXYNAPHTHALEN-2-YL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromo substituent can be reduced to a hydrogen atom, yielding a thiazole derivative.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of thiazole derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

[(5-BROMO-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(6-METHOXYNAPHTHALEN-2-YL)PROPANOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(5-BROMO-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(6-METHOXYNAPHTHALEN-2-YL)PROPANOATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamoyl group may form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity. The naphthalene moiety can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Shared 6-Methoxynaphthalen-2-yl Propanoate Core

Compounds sharing this moiety often differ in the substituents attached to the amino-oxoethyl group:

Compound Name Substituent on Amino-Oxoethyl Group Key Properties/Applications Reference
Target Compound 5-Bromo-1,3-thiazol-2-yl Enhanced lipophilicity (logP ~4.0*)
2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-2-oxoethyl analog (Y512-6145) 2,3-Dihydro-1,4-benzodioxin-6-yl logP = 3.737; improved aqueous solubility
S-Ethyl-2-[2-(6-methoxynaphthalen-2-yl)propanamido]acetate (II) Ethyl ester with simple amide linkage Intermediate for further functionalization

*Estimated based on benzodioxin analog data .

Key Observations :

  • The benzodioxin group in Y512-6145 reduces logP slightly, favoring solubility .

Brominated Heterocyclic Variants

Bromine in thiazole or related heterocycles modulates reactivity and bioactivity:

Compound Name Heterocycle Type Bromine Position Notable Features Reference
Target Compound 1,3-Thiazole C5 Electrophilic bromine for cross-coupling
3-((5,5-Dibromo-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (12) 4-Oxo-4,5-dihydrothiazole C5, C5' Dual bromination; tested in bioassays
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole Imidazo-thiadiazole C2 Bromine substitution at C2 enhances reactivity with amines

Key Observations :

  • Dibromination (as in compound 12) may enhance steric effects but reduce solubility .

Ester vs. Amide Linkages

The ester group in the target compound contrasts with amide-linked analogs:

Compound Name Linkage Type Functional Impact Reference
Target Compound Ester (propanoate) Susceptible to hydrolysis; shorter half-life
S-N-(2-Hydrazinyl-2-oxoethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (III) Amide Enhanced metabolic stability
Ethyl 2-(2,3-dioxo-1H-indol-5-yl)acetate Simple ester Rapid clearance; prodrug potential

Key Observations :

  • Ester linkages (as in the target) are metabolically labile, making them suitable for prodrug designs.
  • Amide analogs (e.g., compound III) exhibit greater stability, ideal for sustained activity .

Bromination Efficiency

  • Bromine at C5 of the thiazole (target compound) is introduced early via brominated precursors (e.g., 5-bromo-2-aminothiazole), contrasting with post-synthetic bromination in thiadiazoles .

Physicochemical Properties

Property Target Compound* Benzodioxin Analog (Y512-6145) Dibromo-Thiazole (12)
Molecular Weight ~495 g/mol 421.45 g/mol ~450 g/mol
logP ~4.0 3.737 ~4.5
Hydrogen Bond Donors 1 1 2

*Estimated based on structural analogs.

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